molecular formula C10H17NO2 B2923090 Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate CAS No. 1071585-99-3

Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate

Cat. No.: B2923090
CAS No.: 1071585-99-3
M. Wt: 183.251
InChI Key: WDLSWCNLANLMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate (CAS 1071585-99-3) is a versatile bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, saturated octahydrocyclopenta[b]pyrrole core, which serves as a privileged structure for designing novel therapeutic agents. Its framework is a key intermediate in developing allosteric inhibitors, notably for SHP2 (Src Homology-2 phosphatase), a prominent target in oncology due to its role in Ras-MAPK signaling pathways . Furthermore, this core structure has been investigated as a synthetic precursor for compounds with retinol-binding protein 4 antagonism and has historical importance as an intermediate in the synthesis of cis, endo-octahydrocyclopenta[b]pyrrole-2-carboxylate, a structure relevant to angiotensin-converting-enzyme (ACE) inhibitors . With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, it is characterized by a high degree of saturation (Fsp3 = 0.9), which can improve solubility and metabolic stability in drug candidates . The scaffold's three-dimensional complexity mimics architectural features found in natural alkaloids, making it a valuable building block for constructing complex molecular architectures through multi-component and domino reactions . This product is intended for research purposes and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-4-8(10)11-7-6-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLSWCNLANLMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethylamine in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds .

Scientific Research Applications

Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Features
This compound 104069-55-8* C₁₀H₁₅NO₂ 197.27 Ester (3a) Bicyclic, chiral center
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 Ketone, ester Oxidized ring, tert-butyl ester
Octahydrocyclopenta[b]pyrrole-2-carbonitrile N/A C₈H₁₂N₂ 136.20 Carbonitrile DPP4 inhibitor scaffold
USP Ramipril Related Compound C N/A C₂₃H₃₈N₂O₅ 422.56 Carboxylic acid ACE inhibitor derivative
rac-tert-Butyl(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate 2307783-16-8 C₁₂H₂₁NO₂ 211.30 Ester (3a) Racemic mixture, tert-butyl ester

Notes:

  • The 3a-carboxylate isomer (target compound) exhibits distinct stereoelectronic effects compared to 2-carboxylate or carbonitrile derivatives .
  • The tert-butyl ester in rac-tert-butyl(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate enhances steric bulk, impacting solubility and reactivity .

Spectral and Stereochemical Analysis

  • Ethyl 1-benzyl-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate exhibits diastereotopic methylene protons in NMR, with spectral patterns dependent on temperature and concentration . Similar stereochemical complexity is expected in the target compound.

Biological Activity

Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an octahydrocyclopenta[b]pyrrole moiety and an ethyl ester group. This structure enhances its solubility and reactivity, positioning it as a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.28 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been studied for its potential role as an inhibitor of SHP2 (Src Homology 2 Domain-Containing Phosphatase 2), which is implicated in various signaling pathways related to cancer progression.

The compound's mechanism of action may involve binding to active or allosteric sites on target proteins, thereby modulating their activity. This interaction can influence critical biological processes, making it a candidate for therapeutic applications in oncology and other fields.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate with suitable cyclizing agents under acidic conditions, often utilizing hydrochloric acid to facilitate product formation.

Summary of Synthesis Steps

  • Starting Material: Ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate.
  • Cyclization Agent: Acidic conditions using HCl.
  • Reaction Conditions: Control over temperature and time to maximize yield.
  • Purification: Typically involves recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

Compound NameStructural FeaturesUnique Properties
Ethyl cyclopenta[c]pyrrole-5-carboxylateLacks the octahydro modificationDifferent chemical properties due to structural differences
Mthis compoundMethyl ester group instead of ethylVariations in solubility and reactivity
Octahydrocyclopenta[c]pyrrole-5-carboxylic acidCarboxylic acid formDifferent reactivity and solubility properties

This table illustrates how the unique structure of this compound contributes to its distinct biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Inhibition of SHP2 : A study demonstrated that this compound effectively inhibits SHP2 activity, which is crucial in cancer signaling pathways. The inhibition was quantified using enzyme assays that measured the compound's effect on SHP2-mediated dephosphorylation reactions.
  • Antioxidant Activity : Research has indicated that derivatives of this compound exhibit antioxidant properties, contributing to their potential therapeutic applications in reducing oxidative stress-related diseases .
  • Cytotoxic Effects : In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate?

The compound is typically synthesized via multicomponent reactions, as exemplified by the use of tert-butoxycarbonyl (Boc) protection strategies and flow microreactor systems for efficient functionalization . Key steps include cyclization of pyrrolidine precursors and esterification under controlled conditions. For example, tert-butyl ester derivatives are synthesized using tert-butyl dicarbonate (Boc₂O) in flow reactors to enhance yield and purity .

Q. How is the stereochemistry of this compound confirmed?

Absolute configuration is determined via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For instance, crystallographic data (e.g., space group P21/c, unit cell parameters) are analyzed to resolve stereochemical ambiguities . Additionally, chiral chromatography and optical rotation measurements validate enantiomeric purity .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with coupling constants revealing stereochemical relationships (e.g., vicinal coupling in pyrrolidine rings) .
  • IR : Peaks at ~1720 cm⁻¹ confirm ester carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How does ring puckering influence the conformational dynamics of this compound?

Cremer-Pople puckering coordinates quantify nonplanar distortions in the cyclopentane-pyrrolidine fused ring system. Parameters like total puckering amplitude (QQ) and phase angles (ϕ\phi) are derived from SC-XRD data to model pseudorotation pathways . For example, crystallographic studies of related compounds reveal chair-like or envelope conformations depending on substituent effects .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase data?

Discrepancies between SC-XRD (rigid crystal packing) and solution NMR (dynamic conformers) are addressed by:

  • Variable-temperature NMR : Detects conformational exchange broadening.
  • DFT calculations : Compare optimized geometries with experimental data to identify dominant conformers .
  • Hirshfeld surface analysis : Evaluates intermolecular interactions (e.g., hydrogen bonds) that stabilize specific conformations in crystals .

Q. How is the compound utilized in medicinal chemistry research?

Derivatives of this scaffold are explored as protease inhibitors or receptor modulators. For example, Ramipril-related compounds (sharing the octahydrocyclopenta[b]pyrrole core) exhibit angiotensin-converting enzyme (ACE) inhibition, validated via in vitro enzymatic assays and molecular docking studies . Structure-activity relationships (SARs) focus on substituent effects at the ester and pyrrolidine positions .

Q. What challenges arise in scaling up synthesis for pharmacological studies?

  • Stereochemical control : Racemization during esterification or Boc-deprotection requires optimized catalysts (e.g., chiral Lewis acids) .
  • Purification : Reverse-phase HPLC or recrystallization from toluene/hexane mixtures resolves diastereomers .
  • Yield optimization : Flow reactors improve reaction efficiency compared to batch processes .

Methodological Notes

  • Data Sources : Structural data from peer-reviewed crystallography studies , synthesis protocols from pharmaceutical chemistry literature , and conformational analysis from computational/theoretical frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.